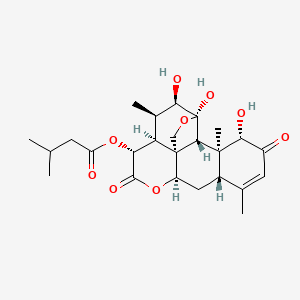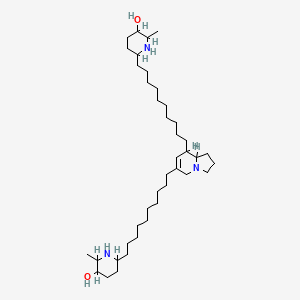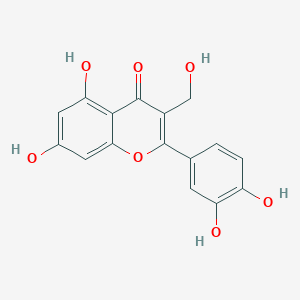
Soyasaponin A1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Soyasaponin A1 is a triterpenoidal saponin compound predominantly found in soybeans (Glycine max). Saponins are a class of naturally occurring compounds known for their surfactant properties and diverse biological activities, including fungicidal, antimicrobial, and insecticidal effects . This compound, along with other soyasaponins, has garnered significant interest due to its potential health benefits and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
Soyasaponin A1 is typically isolated from the hydro-alcoholic extract of soybeans. The extraction process involves several steps, including solvent extraction, purification, and characterization using techniques such as NMR spectroscopy and mass spectrometry . The compound is obtained as a white amorphous powder with a molecular formula of C67H112O29 .
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from soybean plants. The process involves large-scale solvent extraction followed by purification steps to isolate the desired saponin. Advanced chromatographic techniques are employed to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions
Soyasaponin A1 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic hydrolysis is used to break down this compound into its aglycone and sugar components.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to introduce oxygen-containing functional groups into the molecule.
Glycosylation: Enzymatic glycosylation is employed to attach sugar moieties to the aglycone, enhancing its solubility and bioavailability.
Major Products Formed
The major products formed from these reactions include various glycosides and aglycones, which exhibit different biological activities and properties.
科学的研究の応用
Chemistry: Used as a surfactant and emulsifying agent in chemical formulations.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological research and agriculture.
作用機序
Soyasaponin A1 exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2.
Anti-atherosclerotic: Reduces hypercholesterolemia and inflammation by modulating the TLR4/MyD88/NF-κB signaling pathway.
Cholesterol-lowering: Enhances the excretion of bile acids and reduces the absorption of dietary cholesterol.
類似化合物との比較
Soyasaponin A1 is part of a larger group of soyasaponins, which include soyasaponins A2, M1, M2, and M3 . While these compounds share similar structural features, this compound is unique in its specific glycosylation pattern and biological activities. For instance, soyasaponin A2 also exhibits anti-atherosclerotic properties but differs in its effects on lipid profiles and bile acid metabolism .
List of Similar Compounds
- Soyasaponin A2
- Soyasaponin M1
- Soyasaponin M2
- Soyasaponin M3
- Robinioside
特性
CAS番号 |
78693-94-4 |
|---|---|
分子式 |
C59H96O29 |
分子量 |
1269.4 g/mol |
IUPAC名 |
5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[9-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C59H96O29/c1-54(2)16-23-22-8-9-29-56(4)12-11-30(83-53-45(38(72)37(71)43(85-53)48(77)78)87-52-44(36(70)33(67)27(19-62)82-52)86-51-40(74)35(69)32(66)26(18-61)81-51)57(5,21-63)28(56)10-13-59(29,7)58(22,6)15-14-55(23,3)47(46(54)76)88-49-41(75)42(24(64)20-79-49)84-50-39(73)34(68)31(65)25(17-60)80-50/h8,23-47,49-53,60-76H,9-21H2,1-7H3,(H,77,78) |
InChIキー |
XFXHYKZIZSNVSQ-UHFFFAOYSA-N |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C)(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C |
異性体SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC([C@H]([C@H]5O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)(C)C)C)C)C)(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
正規SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C)(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C |
melting_point |
240 - 242 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















